Lapaquistat acetate

Descripción general

Descripción

El acetato de lapaquistat, también conocido como TAK-475, es un candidato a fármaco para reducir el colesterol que fue desarrollado por Takeda Pharmaceutical Company. A diferencia de las estatinas, que inhiben la 3-hidroxi-3-metilglutaril coenzima A reductasa, el acetato de lapaquistat inhibe la escualeno sintasa, una enzima más abajo en la vía de biosíntesis del colesterol. Este mecanismo único tenía como objetivo reducir los efectos secundarios al no perturbar la vía del mevalonato, que es crucial para otras moléculas bioquímicas además del colesterol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del acetato de lapaquistat implica múltiples pasos, comenzando con la preparación de la estructura central de benzoxazepina. Los pasos clave incluyen:

- Formación del anillo de benzoxazepina a través de reacciones de ciclización.

- Introducción de los sustituyentes dimetoxi-fenilo y cloro.

- Acetilación del anillo de piperidina.

- Esterificación final para formar el derivado de acetato.

Métodos de Producción Industrial: La producción industrial del acetato de lapaquistat probablemente implicaría la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza. Esto incluye controlar las condiciones de reacción como la temperatura, la elección del solvente y el tiempo de reacción para maximizar la eficiencia y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de lapaquistat experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos o en el anillo de piperidina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación o nitración se pueden llevar a cabo utilizando reactivos como cloro o ácido nítrico.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción podría producir derivados desoxigenados .

Aplicaciones Científicas De Investigación

Clinical Trials and Efficacy

Numerous clinical trials have evaluated the efficacy of lapaquistat acetate in lowering LDL-C levels among patients with dyslipidemia. Key findings from these studies include:

- Phase II/III Studies : this compound was shown to significantly reduce LDL-C levels by 18% at a dose of 50 mg and by 23% at 100 mg after 12 weeks compared to placebo . When co-administered with statins, additional reductions in LDL-C were observed.

- Safety Concerns : The development of this compound was halted due to safety issues, particularly concerning hepatotoxicity. In trials, elevated alanine aminotransferase levels were observed in patients receiving higher doses (100 mg), leading to concerns about potential liver damage .

- Comparative Efficacy : While lapaquistat demonstrated efficacy in lowering LDL-C, its effects were considered modest compared to existing therapies such as statins and bile acid sequestrants .

Summary of Clinical Findings

| Study Phase | Dose (mg) | LDL-C Reduction (%) | Safety Issues |

|---|---|---|---|

| Phase II | 50 | 18 | Mild adverse events |

| Phase III | 100 | 23 | Hepatotoxicity concerns |

| Co-administration with Statins | 50/100 | Additional reductions observed | Similar adverse events as statins |

Case Studies

- Statin-Induced Myotoxicity Prevention : A study involving guinea pigs demonstrated that co-administration of this compound with cerivastatin significantly prevented statin-induced myotoxicity, suggesting a protective role against muscle-related side effects typically associated with statin therapy .

- Long-term Safety Studies : Ongoing studies have indicated that lower doses (50 mg) may be well-tolerated over extended periods without significant hepatotoxic effects, although the commercial viability remains questionable due to competition with existing lipid-lowering agents .

Mecanismo De Acción

El acetato de lapaquistat ejerce sus efectos al inhibir la escualeno sintasa, una enzima involucrada en la conversión de difosfato de farnesilo a escualeno en la vía de biosíntesis del colesterol. Al inhibir esta enzima, el acetato de lapaquistat reduce la síntesis de colesterol aguas abajo de la 3-hidroxi-3-metilglutaril coenzima A reductasa, lo que reduce los niveles de colesterol sin afectar la vía del mevalonato .

Compuestos Similares:

Estatinas: Inhiben la 3-hidroxi-3-metilglutaril coenzima A reductasa.

Squalestatina: Otro inhibidor de la escualeno sintasa con un mecanismo de acción similar.

Unicidad: El acetato de lapaquistat es único en su capacidad de inhibir la escualeno sintasa sin afectar la vía del mevalonato, lo que podría reducir los efectos secundarios asociados con las estatinas. su desarrollo se detuvo debido a las preocupaciones sobre la toxicidad hepática observada en los ensayos clínicos .

Comparación Con Compuestos Similares

Statins: Inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase.

Squalestatin: Another squalene synthase inhibitor with a similar mechanism of action.

Uniqueness: Lapaquistat acetate is unique in its ability to inhibit squalene synthase without affecting the mevalonate pathway, potentially reducing side effects associated with statins. its development was halted due to concerns about liver toxicity observed in clinical trials .

Actividad Biológica

Lapaquistat acetate, also known as TAK-475, is a squalene synthase inhibitor that has been studied primarily for its potential to lower cholesterol levels in patients with hypercholesterolemia. This compound acts at a distinct point in the cholesterol biosynthesis pathway, offering an alternative mechanism to traditional statins. Despite its promising efficacy in reducing low-density lipoprotein cholesterol (LDL-C), the development of lapaquistat was halted due to safety concerns, particularly regarding hepatotoxicity.

This compound inhibits squalene synthase (SQS), an enzyme critical for cholesterol synthesis. By blocking this enzyme, lapaquistat reduces the production of squalene, a precursor in the cholesterol biosynthetic pathway. This inhibition leads to decreased levels of cholesterol and triglycerides in the plasma, as well as increased expression of LDL receptors, enhancing the clearance of LDL from circulation.

Summary of Clinical Trials

Lapaquistat's efficacy has been evaluated in several clinical trials involving thousands of participants. Key findings from these studies include:

- LDL-C Reduction : In a pooled analysis of 12 clinical trials involving 6,151 patients, this compound at a dose of 100 mg/day resulted in a significant reduction in LDL-C by 21.6% when administered alone and by 18.0% when combined with statins .

- Additional Lipid Parameters : Beyond LDL-C, lapaquistat also significantly lowered total cholesterol (TC), non-HDL cholesterol, apolipoprotein B, and triglycerides compared to placebo or statin monotherapy .

- Inflammatory Markers : The compound also reduced high-sensitivity C-reactive protein (hsCRP), suggesting potential anti-inflammatory effects associated with its lipid-lowering activity .

Table 1: Summary of Clinical Trial Findings

| Study Phase | Dose (mg) | Duration | LDL-C Reduction (%) | Safety Concerns |

|---|---|---|---|---|

| Phase II | 50 | 12 weeks | 18 | Mild |

| Phase III | 100 | 96 weeks | 21.6 | Hepatotoxicity |

| Combination | 100 | Varies | Additional 14-19 | Hepatotoxicity |

Safety Profile

Despite its efficacy, this compound raised significant safety concerns that led to the termination of its clinical development:

- Hepatotoxicity : In trials, patients receiving lapaquistat at doses of 100 mg exhibited elevated alanine aminotransferase (ALT) levels—indicative of liver damage—compared to placebo groups (2.0% vs. 0.3%) and even higher compared to low-dose atorvastatin . Notably, some patients met the criteria for Hy's Law, indicating a serious risk for liver failure.

- Adverse Events : Overall adverse events were more frequent in patients taking lapaquistat compared to those on placebo; however, specific muscle-related side effects were not as prevalent as initially feared .

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

- Study on Efficacy and Safety : A double-blind study assessed lapaquistat at 50 mg versus placebo over a period of 12 weeks, confirming significant LDL-C reduction without major safety issues .

- Long-Term Effects : A long-term study indicated that while lower doses (50 mg) were better tolerated, they did not achieve the same level of LDL-C reduction as higher doses .

Propiedades

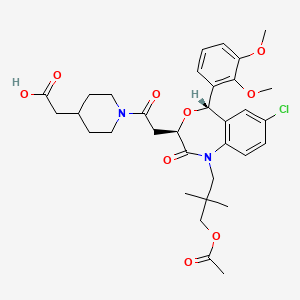

IUPAC Name |

2-[1-[2-[1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLUGNQVANVZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.